molecular formula C8H8N4S B1267415 5-Benzylthio-1H-tetrazole CAS No. 21871-47-6

5-Benzylthio-1H-tetrazole

Cat. No. B1267415
CAS RN: 21871-47-6
M. Wt: 192.24 g/mol
InChI Key: GXGKKIPUFAHZIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Benzylthio-1H-tetrazole has been synthesized through several methods, with notable variations aimed at improving yield, purity, and the efficiency of the synthesis process. For instance, Saǧlam et al. (2015) described a comprehensive synthesis approach, characterizing the product using FT-IR, NMR, and LC-MS techniques, confirming the structure and purity of the synthesized compound (Saǧlam et al., 2015). The optimized conditions for synthesis involve careful control of reactant ratios and reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic techniques. Mahmood et al. (2015) combined X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies with DFT calculations to detail the molecular geometry, confirming the tetrazole ring's planarity and identifying key structural features (Mahmood et al., 2015).

Scientific Research Applications

RNA Synthesis

5-Benzylthio-1H-tetrazole has been identified as an effective activator in RNA synthesis. An improved method for its preparation showed that it is a superior activator for 2′-O-TBDMS phosphoramidite building blocks compared to routinely used 1H-tetrazol. Its application in RNA synthesis allows for higher coupling yields (>99%), lower coupling times, and reduced excess of phosphoramidites (Welz & Müller, 2002).

Chemical Synthesis and Characterization

This compound (5B1C1HT) was synthesized and characterized using various spectroscopy techniques. The study involved determining boiling points and detailed spectral analysis, including FT-IR, NMR, and LC-MS spectroscopy. This research contributes to the understanding of the chemical properties and potential applications of 5B1C1HT (Saǧlam et al., 2015).

Corrosion Inhibition

A study on the inhibitive effect of this compound on copper in a sulfur-ethanol system showed that it effectively reduces corrosion. The research included electrochemical measurements and surface analysis techniques, indicating that the compound forms an adsorbed film on copper surfaces, thereby inhibiting corrosion (Liu et al., 2018).

Pharmaceutical Applications

Although the requirement is to exclude drug use and dosage information, it's notable that tetrazole derivatives, including this compound, have significant applications in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in various clinical drugs, highlighting their importance in drug design (Mittal & Awasthi, 2019).

Mechanism of Action

Target of Action

The primary target of 5-Benzylthio-1H-tetrazole (also known as BTT activator) is the phosphoramidite group in the synthesis of oligonucleotides . The phosphoramidite group is a key component in the formation of internucleotide bonds, which are essential for the construction of oligonucleotides.

Mode of Action

The BTT activator interacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process facilitates the synthesis of oligonucleotides.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of oligonucleotides . By forming a highly reactive intermediate with the phosphoramidite group, it enables the formation of internucleotide bonds, thereby promoting the assembly of oligonucleotides.

Result of Action

The result of the action of this compound is the successful synthesis of oligonucleotides . By acting as an activator, it facilitates the formation of internucleotide bonds, leading to the assembly of oligonucleotides.

Safety and Hazards

5-Benzylthio-1H-tetrazole is a flammable solid . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to wash thoroughly after handling .

Future Directions

5-Benzylthio-1H-tetrazole is currently used as an activator in the synthesis of oligonucleotides . It is expected to continue to be used in this capacity, contributing to advancements in the field of oligonucleotide synthesis .

Biochemical Analysis

Biochemical Properties

5-Benzylthio-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound interacts with enzymes and proteins involved in DNA synthesis, enhancing the efficiency and accuracy of the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enhancing the synthesis of oligonucleotides, which are essential for various cellular activities. The compound impacts cell signaling pathways, gene expression, and cellular metabolism by facilitating the accurate synthesis of DNA and RNA sequences . This, in turn, affects the overall cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound’s ability to facilitate these reactions makes it a valuable tool in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its effectiveness in facilitating oligonucleotide synthesis, although slight degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively enhances oligonucleotide synthesis without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular function and metabolism . Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to oligonucleotide synthesis. It interacts with enzymes and cofactors that facilitate the formation of internucleotide bonds. The compound’s role in these pathways ensures the accurate and efficient synthesis of DNA and RNA sequences, which are crucial for various cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to sites of oligonucleotide synthesis. The compound’s distribution within cells ensures its availability for biochemical reactions, enhancing the efficiency of DNA and RNA synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in oligonucleotide synthesis through targeting signals and post-translational modifications. This localization ensures that this compound is available where it is needed most, enhancing its effectiveness in facilitating biochemical reactions .

properties

IUPAC Name

5-benzylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGKKIPUFAHZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314332
Record name 5-Benzylthio-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314332
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21871-47-6
Record name 5-Benzylthio-1H-tetrazole
Source CAS Common Chemistry
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Record name NSC 282041
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Record name 21871-47-6
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Record name 5-Benzylthio-1H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-benzylthio-1H-tetrazole contribute to RNA synthesis?

A1: this compound functions as an activator in the phosphoramidite method for oligonucleotide synthesis [, ]. Specifically, it facilitates the coupling reaction between ribonucleoside phosphoramidites (the building blocks of RNA) and the growing RNA chain on a solid support.

Q2: What makes this compound effective as an activator?

A2: While the provided abstracts don't delve into the precise mechanism, research suggests that BTT, like other tetrazole derivatives, acts as a mild acid catalyst. It likely protonates the phosphoramidite group, making it more reactive towards the 5'-hydroxyl group of the growing RNA chain.

Q3: How efficient is this compound in this coupling reaction?

A3: Studies show that using BTT as an activator leads to remarkably high coupling efficiencies, averaging 99% within a coupling time of 180 seconds [, ]. This efficiency is crucial for synthesizing longer RNA sequences with high accuracy.

Q4: Beyond RNA synthesis, are there other applications of this compound?

A4: Research indicates that this compound, along with another tetrazole derivative, 5-(ethylthio)-1H-tetrazole, exhibits corrosion inhibition properties on copper in sulfur-ethanol systems []. This suggests potential applications in material science and corrosion prevention.

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